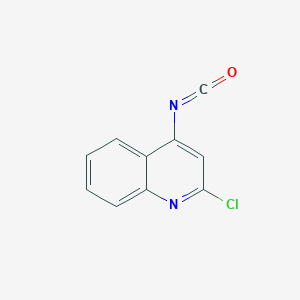

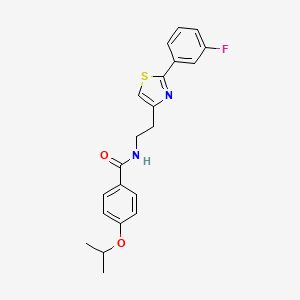

![molecular formula C18H13N3O3S B2423856 N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide CAS No. 313404-70-5](/img/structure/B2423856.png)

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

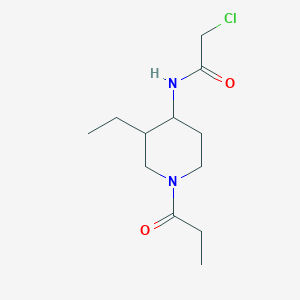

“N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered aromatic ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazoles, including “this compound”, can undergo various chemical reactions. For instance, the C-5 atom can undergo electrophilic substitution and the C-2 atom for nucleophilic substitution .Wissenschaftliche Forschungsanwendungen

Anticonvulsant Development

N-{4H,5H-naphtho[1,2-d][1,3]thiazol-2-yl}-3-nitrobenzamide and its derivatives have shown promise in anticonvulsant development. A study conducted by Sych, Bevz, Rakhimova, Yaremenko, and Perekhoda (2018) at the National University of Pharmacy, Ukraine, revealed that certain derivatives demonstrated high anticonvulsive activity, surpassing that of traditional anticonvulsants like Depakin. This finding highlights the potential of this compound derivatives in treating seizure disorders (Sych, Bevz, Rakhimova, Yaremenko, & Perekhoda, 2018).

Spectroscopic and Computational Study

In 2020, a study conducted by Fedyshyn, Bazel, Fizer, Sidey, Imrich, Vilková, Barabash, Ostapiuk, and Tymoshuk examined a new thiazolylazo structure related to this compound. Their research included spectroscopic analysis and computational methods to understand the properties of the new dye, demonstrating its ability to form complex compounds with transition metals. This has potential applications in the development of selective methods for metal determination (Fedyshyn, Bazel, Fizer, Sidey, Imrich, Vilková, Barabash, Ostapiuk, & Tymoshuk, 2020).

Antibacterial Activity

The research by Pour, Nazifi, Safavi, Nazifi, and Massah (2019) focused on the synthesis of novel sulfonamide derivatives containing a 2-amino-1,3-thiazole fragment, which is structurally related to this compound. These compounds were evaluated for their antibacterial activity, showing efficacy against bacteria like S. aureus and E. coli. This suggests potential applications of these compounds in developing new antibacterial agents (Pour, Nazifi, Safavi, Nazifi, & Massah, 2019).

Wirkmechanismus

Target of Action

The primary targets of ZINC01518342 are KCa2.1, KCa2.2, KCa2.3, and KCa3.1 , which are types of potassium channels . These channels play a crucial role in maintaining the electrical activity of cells, particularly in neurons and muscle cells.

Mode of Action

ZINC01518342 acts as a potassium channel activator . It interacts with its targets, the potassium channels, and enhances their activity. This interaction results in an increased flow of potassium ions across the cell membrane, which can influence various cellular processes.

Biochemical Pathways

The activation of potassium channels by ZINC01518342 can affect several biochemical pathways. For instance, it can enhance endothelium-derived hyperpolarizing factor responses, which are involved in the regulation of vascular tone . This can lead to downstream effects such as the lowering of blood pressure.

Result of Action

The activation of potassium channels by ZINC01518342 can lead to various molecular and cellular effects. For instance, it can cause hyperpolarization of the cell membrane, which can inhibit the firing of action potentials in neurons. This could potentially lead to effects such as pain relief .

Eigenschaften

IUPAC Name |

N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3O3S/c22-17(12-5-3-6-13(10-12)21(23)24)20-18-19-16-14-7-2-1-4-11(14)8-9-15(16)25-18/h1-7,10H,8-9H2,(H,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUGRYGNYUAJSAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B2423773.png)

![2,4-dimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2423774.png)

![1-[(2-chloro-1,3-thiazol-5-yl)methyl]-1H-indole](/img/structure/B2423777.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxo-2-(2-phenylindolizin-3-yl)acetamide](/img/structure/B2423786.png)

![2-Indol-1-yl-1-[4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]ethanone](/img/structure/B2423790.png)